1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione is a synthetic compound belonging to the class of purine derivatives. It is characterized by its unique structure, which includes a purine core substituted with dimethyl groups and a phenylpiperazine moiety. This compound has garnered interest due to its potential pharmacological activities, particularly in the fields of analgesia and anti-inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 4-phenylpiperazine.
Condensation Reaction: The key step involves the condensation of 1,3-dimethylxanthine with 4-phenylpiperazine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be employed to carry out the condensation reaction.
Automation and Monitoring: Advanced automation and monitoring systems are used to control reaction parameters, ensuring consistent product quality.
Purification and Quality Control: Industrial-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced forms with potential changes in activity.
Substitution: Substituted derivatives with diverse functional groups.
Scientific Research Applications
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel purine derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its analgesic and anti-inflammatory properties, making it a candidate for pain management and anti-inflammatory therapies.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione involves:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine core but differ in their substituents, leading to variations in their pharmacological activities.
8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives exhibit significant analgesic and anti-inflammatory activities, similar to 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione
Uniqueness
This compound is unique due to its specific combination of a purine core with a phenylpiperazine moiety. This structural arrangement contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N6O2+ |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione |
InChI |
InChI=1S/C17H19N6O2/c1-20-14-13(15(24)21(2)17(20)25)18-16(19-14)23-10-8-22(9-11-23)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1 |
InChI Key |
CUVCGWWRYROYAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=[N+]3CCN(CC3)C4=CC=CC=C4)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
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